tert-butyl N-(spiro[3.3]heptan-2-ylamino)carbamate
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Overview
Description
tert-butyl N-(spiro[3.3]heptan-2-ylamino)carbamate is a chemical compound known for its unique spirocyclic structure. This compound is characterized by a spiro[3.3]heptane core, which is a bicyclic system where two rings share a single carbon atom. The tert-butyl group and the carbamate functionality add to its chemical diversity, making it an interesting subject for various scientific studies .
Preparation Methods
The synthesis of tert-butyl N-(spiro[3.3]heptan-2-ylamino)carbamate typically involves the reaction of spiro[3.3]heptane-2-amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at low temperatures to control the reaction rate and yield .
Chemical Reactions Analysis
tert-butyl N-(spiro[3.3]heptan-2-ylamino)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles like amines or alcohols replace the tert-butyl group
Scientific Research Applications
tert-butyl N-(spiro[3.3]heptan-2-ylamino)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of complex molecules
Mechanism of Action
The mechanism of action of tert-butyl N-(spiro[3.3]heptan-2-ylamino)carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity. The carbamate group can form covalent bonds with active site residues, leading to irreversible inhibition .
Comparison with Similar Compounds
tert-butyl N-(spiro[3.3]heptan-2-ylamino)carbamate can be compared with other spirocyclic carbamates such as:
tert-butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate: This compound has an oxo group at the 6-position, which can alter its reactivity and binding properties.
tert-butyl N-(spiro[3.3]heptan-2-yl)methylcarbamate: The presence of a methyl group instead of an amino group can significantly change its chemical behavior and applications.
tert-butyl N-[3-(bromomethyl)spiro[3.3]heptan-1-yl]carbamate: The bromomethyl group introduces a site for further functionalization through nucleophilic substitution reactions.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C12H22N2O2 |
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Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl N-(spiro[3.3]heptan-2-ylamino)carbamate |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-13-9-7-12(8-9)5-4-6-12/h9,13H,4-8H2,1-3H3,(H,14,15) |
InChI Key |
ZJRHZFFFERICEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1CC2(C1)CCC2 |
Origin of Product |
United States |
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